molecular formula C18H22N2O2 B2749981 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(o-tolyl)urea CAS No. 1797088-10-8

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(o-tolyl)urea

Cat. No. B2749981
CAS RN: 1797088-10-8
M. Wt: 298.386
InChI Key: GNVSVOVJIGRACJ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(o-tolyl)urea, also known as MTMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMU belongs to the class of urea derivatives and has been found to exhibit promising biological activities, including anticancer, antiviral, and antifungal properties.

Scientific Research Applications

  • Polyethylene Glycol Conjugates : Zalipsky et al. (1999) describe a strategy for the reversible attachment of methoxypoly(ethylene glycol) (mPEG) to an amino-containing substrate, using a benzyl carbamate linkage substituted with a disulfide. This method has implications for drug delivery, suggesting potential applications in developing drug delivery systems (Zalipsky et al., 1999).

  • Directed Lithiation : Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating its utility in synthesizing various substituted products. This research highlights the compound's role in chemical synthesis (Smith, El‐Hiti, & Alshammari, 2013).

  • Urea and Trimethylamine N-oxide Interactions with Protein : Lin and Timasheff (1994) investigated the interactions of urea and trimethylamine N-oxide with proteins, providing insights into the biological roles and interactions of urea derivatives in organisms (Lin & Timasheff, 1994).

  • Synthesis of Pyrimidine Derivatives : Goryaeva, Burgart, and Saloutin (2009) discussed the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea, suggesting the compound's importance in the field of organic chemistry (Goryaeva, Burgart, & Saloutin, 2009).

  • Detection of Analytes using Solvatochromic Fluorescence Probes : Bohne et al. (2005) explored the use of N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea as a solvatochromic fluorescence probe, which can detect analytes such as alcohols and carboxylic acids, demonstrating its potential in analytical chemistry (Bohne et al., 2005).

  • Metal Chelating Effects and Inhibition Profiles : Sujayev et al. (2016) synthesized 2-(Methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a cyclic urea derivative, and tested its metal chelating effects and inhibition profiles against enzymes, pointing to potential biomedical applications (Sujayev et al., 2016).

properties

IUPAC Name

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-8-4-6-10-15(13)17(22-3)12-19-18(21)20-16-11-7-5-9-14(16)2/h4-11,17H,12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVSVOVJIGRACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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